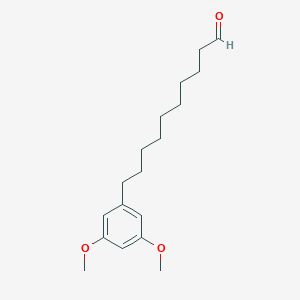
Dihexylmercury
Descripción general
Descripción
Dihexylmercury is an organomercury compound with the chemical formula ( \text{C}{12}\text{H}{26}\text{Hg} ) It is a member of the alkylmercury family, characterized by the presence of mercury bonded to alkyl groups
Aplicaciones Científicas De Investigación
Dihexylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studies on the toxicological effects of organomercury compounds often use this compound as a model compound.
Medicine: Research into the effects of mercury exposure on human health may involve this compound.
Industry: this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
Organomercury compounds, including Dihexylmercury, are known for their high toxicity. They can cause a number of health effects, including irritation to the eyes, skin, and stomach; cough, chest pain, or difficulty breathing, insomnia, irritability, indecision, headache, weakness or exhaustion, and weight loss .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihexylmercury can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of hexylmagnesium bromide with mercuric chloride. The reaction proceeds as follows: [ 2 \text{C}{13}\text{MgBr} + \text{HgCl}_2 \rightarrow (\text{C}{13})_2\text{Hg} + 2 \text{MgBrCl} ] This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Dihexylmercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercuric oxide and hexane. This reaction typically requires strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield elemental mercury and hexane. Reducing agents like lithium aluminum hydride can be used for this purpose.
Substitution: this compound can undergo nucleophilic substitution reactions where the hexyl groups are replaced by other nucleophiles. For example, reaction with sodium thiolate can produce hexylthiolate and mercuric thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium thiolate, polar solvents.
Major Products:
Oxidation: Mercuric oxide, hexane.
Reduction: Elemental mercury, hexane.
Substitution: Hexylthiolate, mercuric thiolate.
Comparación Con Compuestos Similares
- Dimethylmercury
- Diethylmercury
- Diphenylmercury
Dihexylmercury stands out due to its specific chemical structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
dihexylmercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13.Hg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQMKSGALTBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Hg]CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Hg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499724 | |
| Record name | Dihexylmercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10217-65-9 | |
| Record name | Dihexylmercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




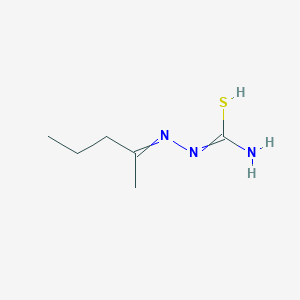

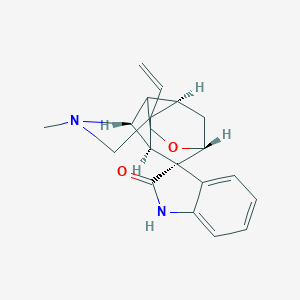
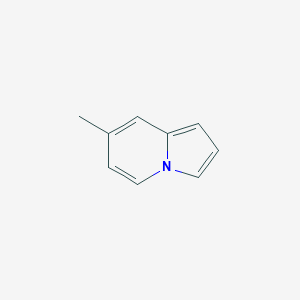
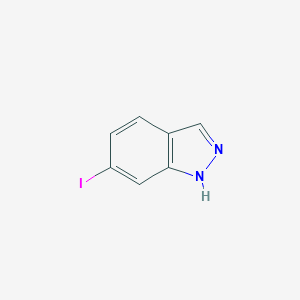
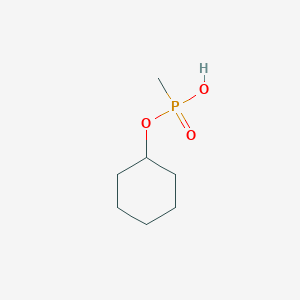
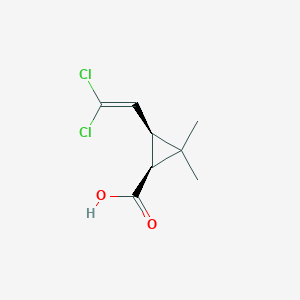



![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
